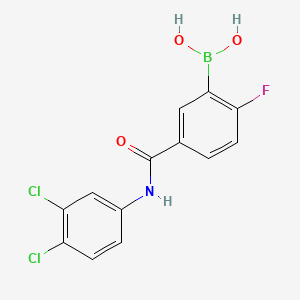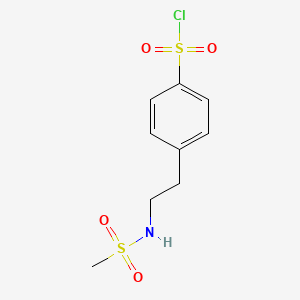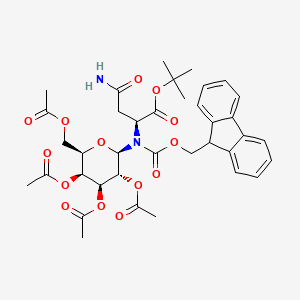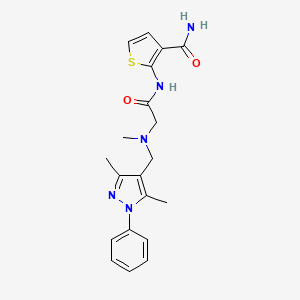
5-Bromo-8-(trifluoromethyl)tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-(trifluoromethyl)tetralin is an organic compound with the molecular formula C11H10BrF3 It is a derivative of tetralin, a bicyclic hydrocarbon, and features both bromine and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)tetralin typically involves the bromination of 8-(trifluoromethyl)tetralin. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and radical initiators.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-(trifluoromethyl)tetralin can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetralin derivatives, while oxidation can introduce ketone or carboxylic acid functionalities.
Applications De Recherche Scientifique
5-Bromo-8-(trifluoromethyl)tetralin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-8-(trifluoromethyl)tetralin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-8-methyl-tetralin: Similar structure but with a methyl group instead of a trifluoromethyl group.
8-(Trifluoromethyl)tetralin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-8-(trifluoromethyl)tetralin: Chlorine atom instead of bromine, which can affect the compound’s reactivity and biological activity.
Uniqueness
5-Bromo-8-(trifluoromethyl)tetralin is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H10BrF3 |
|---|---|
Poids moléculaire |
279.10 g/mol |
Nom IUPAC |
5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Clé InChI |
YXVLVVBAIHNCIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




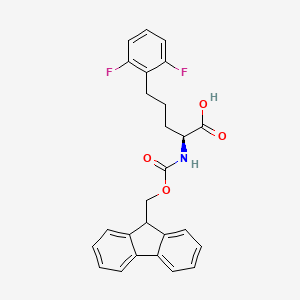
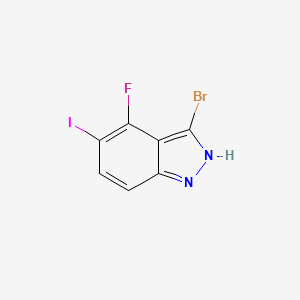
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)


